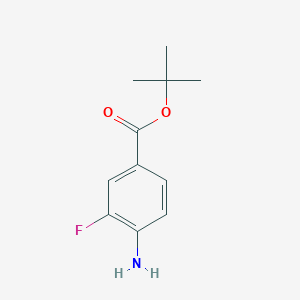

![molecular formula C8H7ClOS B120071 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride CAS No. 142329-25-7](/img/structure/B120071.png)

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride

描述

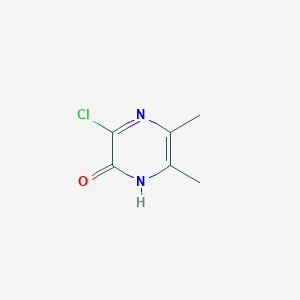

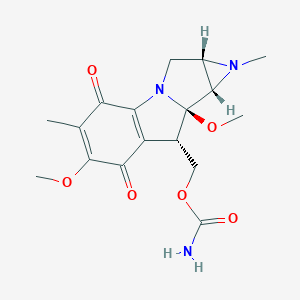

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C8H7ClOS . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride involves several steps. One method involves the use of Sonogashira coupling reactions . This method has been used to synthesize six novel phenyl-tolane type liquid crystals based on the 5,6-dihydro-4H-cyclopenta[b]thiophene core .Molecular Structure Analysis

The molecular structure of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride is characterized by a cyclopenta[b]thiophene core . This core structure is important for the compound’s properties and reactivity .Chemical Reactions Analysis

The 5,6-dihydro-4H-cyclopenta[b]thiophene core has been used in the synthesis of various liquid crystals . These liquid crystals were synthesized using Sonogashira coupling reactions .科学研究应用

-

Synthesis and Properties of 5,6-dihydro-4H-cyclopenta[b]thiophene

-

Synthesis and Biological Evaluation of Novel Active Arylidene Derivatives

- Field : Medicinal Chemistry

- Application : A new series of arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]- and 4,5,6,7-tetrahydrobenzo[b]-thiophene-2-carboxylic acid were synthesized .

- Method : The derivatives were synthesized and characterized using 1H and 13C NMR, IR, and mass spectroscopy .

- Results : The results of the biological evaluation were not specified in the available information .

- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

- Field : Organic Chemistry

- Application : This compound is available for purchase and is used for various research purposes .

- Method : The specific methods of application or experimental procedures are not specified in the available information .

- Results : The results or outcomes obtained from the use of this compound are not specified in the available information .

-

2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile

- Field : Organic Chemistry

- Application : This compound is available for purchase and is used for various research purposes .

- Method : The specific methods of application or experimental procedures are not specified in the available information .

- Results : The results or outcomes obtained from the use of this compound are not specified in the available information .

-

Solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives

- Field : Organic Chemistry

- Application : The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives by high-speed vibration milling using the inexpensive and environmentally friendly Et2NH as a catalyst was studied .

- Method : The reaction conditions were optimised and the derivatives were obtained in good yield .

- Results : This method has advantages in terms of short reaction time and facile conditions .

未来方向

The 5,6-dihydro-4H-cyclopenta[b]thiophene core has been used to synthesize a variety of liquid crystals . These liquid crystals have shown promising properties, such as high birefringence and large dielectric anisotropy . This suggests that 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride and related compounds may have potential applications in the development of new liquid crystal materials .

属性

IUPAC Name |

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClOS/c9-8(10)7-4-5-2-1-3-6(5)11-7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHSZEHNJRQELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597946 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

CAS RN |

142329-25-7 | |

| Record name | 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)

![2-Tributylstannylbenzo[b]thiophene](/img/structure/B120006.png)